molecular formula C18H15N3O B7548153 N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No. B7548153
M. Wt: 289.3 g/mol
InChI Key: JQFBIBWDPWZRBO-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide, also known as NL-1 or Indole-3-Carboxamide, is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide has been shown to modulate several biochemical and physiological processes. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis. N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide is its versatility in the laboratory. It can be easily synthesized and has been extensively studied for its potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects.

Future Directions

There are several potential future directions for research on N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as an anti-cancer agent. N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, further research is needed to elucidate the mechanism of action of N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide and its effects on various biochemical and physiological processes.

Synthesis Methods

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide can be synthesized through several methods, including the reaction of 1-methylindole-3-carboxylic acid with indole-6-carboxylic acid and subsequent amidation. Another method involves the reaction of 1-methylindole-3-carboxylic acid with indole-6-carboxylic acid chloride in the presence of a base.

Scientific Research Applications

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, it has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1H-indol-6-yl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-7-6-12-8-9-19-16(12)10-13/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFBIBWDPWZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide

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